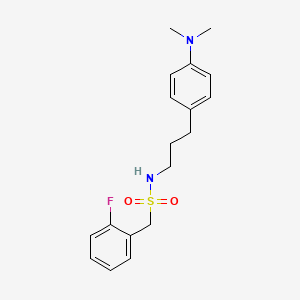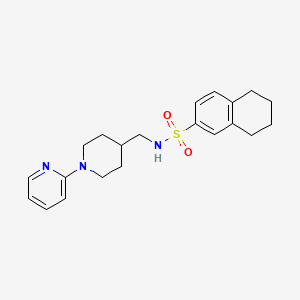
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CNS Disorders
N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds related to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been identified as selective 5-HT7 receptor ligands or multifunctional agents. These compounds show promise in the polypharmacological approach to treating complex diseases, particularly CNS disorders. For instance, the study by Canale et al. (2016) identified potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in vivo, highlighting their therapeutic potential for CNS disorders (Canale et al., 2016).
Cancer Research
Research into the anticancer properties of compounds structurally related to this compound has shown promising results. For example, aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and demonstrated to induce oxidative stress and glutathione depletion in cancer cells, exhibiting cytotoxic effects. Madácsi et al. (2013) found that certain sulfonamides exerted 100% cytotoxic effects with low EC50 values on leukemia cells, suggesting their potential in cancer therapy (Madácsi et al., 2013).
Antimicrobial Activity
Compounds related to this compound have also been explored for their antimicrobial potential. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives showing potent inhibitory activity against Gram-positive and Gram-negative bacteria, indicating their usefulness as antimicrobial agents (Krishnamurthy et al., 2011).
Eigenschaften
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-27(26,20-9-8-18-5-1-2-6-19(18)15-20)23-16-17-10-13-24(14-11-17)21-7-3-4-12-22-21/h3-4,7-9,12,15,17,23H,1-2,5-6,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPAKBADQZQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

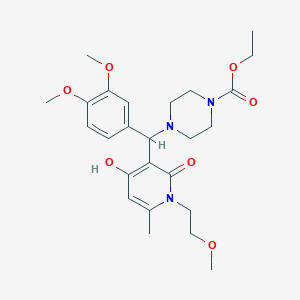
methanone](/img/structure/B2737464.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)
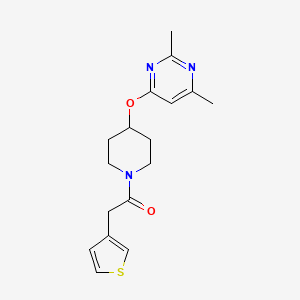
![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2737476.png)
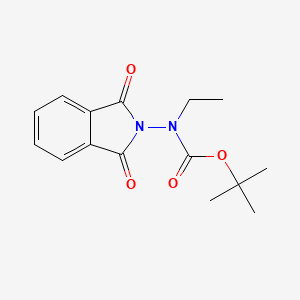
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)
